molecular formula C7H8N2O4S2 B2710260 2-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamido]acetic acid CAS No. 190773-76-3

2-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamido]acetic acid

Cat. No.: B2710260
CAS No.: 190773-76-3
M. Wt: 248.27
InChI Key: BZOLOXRGTMTFBZ-UHFFFAOYSA-N
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Description

2-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamido]acetic acid, commonly known as rhodanine-3-acetic acid, is a heterocyclic compound with the molecular formula C₅H₅NO₃S₂ and a molecular weight of 191.22 g/mol . It features a thiazolidinone core substituted with a sulfanylidene group and an acetic acid side chain. First synthesized by Körner in the early 20th century, this compound serves as a scaffold for derivatives with diverse pharmacological activities . The compound’s structural flexibility allows for modifications at the 5-position of the thiazolidinone ring, enabling tailored biological activities.

Properties

IUPAC Name

2-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4S2/c10-4(8-1-6(12)13)2-9-5(11)3-15-7(9)14/h1-3H2,(H,8,10)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOLOXRGTMTFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)CC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through various synthetic routes. One common method involves the reaction of substituted benzohydrazides with 2,2'- (carbonothioyldisulfanediyl)diacetic acid in water. This method aligns with green chemistry principles, as it minimizes the use of hazardous chemicals and solvents. The reaction typically proceeds with high yields and water acts as both the solvent and a catalyst.

Industrial Production Methods

In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The key is to optimize the reaction conditions to ensure high yield and purity while adhering to safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamido]acetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties:

  • Enzyme Inhibition : It shows promise as an inhibitor of acetylcholinesterase, which is critical in treating conditions like Alzheimer's disease. The inhibition mechanism involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential for development into new antibiotic agents .

Antitumor Properties

Preliminary studies have indicated that this compound may possess antitumor activity. In vitro tests have demonstrated the ability to inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapy .

Material Science

Due to its unique structural features, this compound can serve as a building block for synthesizing new materials. Its thiazolidinone ring system allows for modifications that can lead to novel polymers or catalysts with specific functionalities .

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal investigated the inhibitory effects of 2-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamido]acetic acid on acetylcholinesterase. The results indicated a significant reduction in enzyme activity at micromolar concentrations, supporting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications enhanced antibacterial activity, suggesting pathways for developing new antibiotics .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism of action can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares rhodanine-3-acetic acid with structurally related compounds, emphasizing differences in structure, activity, and synthesis:

Compound Name Structural Features Biological Activity Synthesis Method Key References
Rhodanine-3-acetic acid Thiazolidinone core with sulfanylidene and acetamido-acetic acid groups Aldose reductase inhibition (via epalrestat) Modified Körner method using mercaptoacetic acid
Epalrestat 5-Arylidene substitution on rhodanine-3-acetic acid Treatment of diabetic neuropathy Knoevenagel condensation of rhodanine-3-acetic acid with aromatic aldehydes
Compound 2 (2-[(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid) Brominated benzyl-oxoindol substituent at the 5-position Antibacterial activity against Mycobacterium tuberculosis Hierarchical in silico screening followed by MD simulations (GROMACS 2021.4)
2-(3-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4-oxo-2-substituted thiazolidin-5-yl)acetic acid derivatives Phthalimide (dioxoisoindolinyl) and aryl/heteroaryl substitutions Anti-inflammatory activity (Carrageenan-induced edema inhibition) Condensation with mercaptoacetic acid and ZnCl₂ catalysis
N-(1,3-benzothiazol-2-yl)-2-[2-(4-methylphenyl)sulfonylhydrazinyl]-2-oxoacetamide Benzothiazole and sulfonylhydrazine groups Unknown (structural analog for sulfonamide-based therapeutics) Sulfonylation of hydrazine intermediates
2-{2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamido}benzoic acid Ethoxyphenylmethylidene and benzoic acid substituents Antibacterial (targeted via molecular docking) Knoevenagel condensation with 4-ethoxybenzaldehyde

Key Structural and Functional Insights:

Core Modifications: The thiazolidinone ring is essential for activity across all compounds. Substitutions at the 5-position (e.g., arylidene, benzyl-oxoindol) enhance target specificity. For example, Compound 2’s brominated indole group improves binding to Mycobacterium tuberculosis shikimic acid kinase (MtSK) . Acetic acid side chains (e.g., in rhodanine-3-acetic acid) contribute to solubility and hydrogen-bonding interactions, critical for enzyme inhibition (e.g., aldose reductase in epalrestat) .

Biological Activity :

  • Antibacterial vs. Anti-inflammatory : While Compound 2 and ethoxyphenyl derivatives show antibacterial activity via MtSK inhibition , phthalimide-containing analogs (e.g., 7h, 7k) exhibit anti-inflammatory effects by inhibiting protein denaturation .
  • Enzyme Inhibition : Epalrestat’s efficacy against diabetic neuropathy stems from its selective aldose reductase inhibition, reducing sorbitol accumulation in nerves .

Synthesis and Physicochemical Properties: Knoevenagel Condensation: Widely used to introduce arylidene groups (e.g., epalrestat, ethoxyphenyl derivatives) . Lipophilicity: Bromine and aromatic substituents (e.g., in Compound 2) increase lipophilicity, enhancing membrane permeability for antibacterial activity . Solubility: Carboxylic acid groups (e.g., in rhodanine-3-acetic acid) improve aqueous solubility, aiding pharmacokinetics .

Computational Studies :

  • Molecular Dynamics (MD) : Simulations of Compound 2 demonstrated stable binding to MtSK, with solvent-accessible surface area (SASA) and principal component analysis (PCA) confirming structural stability .
  • Docking Scores : Compound 2 showed superior GOLD scores (P450) compared to other derivatives, correlating with its antibacterial potency .

Biological Activity

2-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamido]acetic acid, also known as a derivative of thiazolidine, has garnered attention for its diverse biological activities. This compound belongs to a class of thiazolidine derivatives that have shown potential in various pharmacological applications, including antimicrobial, anticancer, and enzyme inhibition activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C9H8N2O2S3\text{C}_9\text{H}_8\text{N}_2\text{O}_2\text{S}_3

It features a thiazolidine ring with an acetamido group and a carboxylic acid moiety. The unique structural characteristics contribute to its biological activities.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various strains of bacteria and fungi, yielding minimum inhibitory concentration (MIC) values ranging from 7.8 to 125 µg/mL depending on the structural modifications of the derivatives tested .

Microbial Strain MIC (µg/mL)
E. coli15
S. aureus30
C. albicans25

2. Enzyme Inhibition

The compound has been identified as a potent inhibitor of aldose reductase (ALR), an enzyme implicated in diabetic complications. In comparative studies, this compound showed submicromolar IC50 values, indicating strong inhibitory potential . The structure-activity relationship (SAR) analysis suggested modifications that could enhance its selectivity and efficacy against ALR.

3. Anticancer Activity

In vitro studies have indicated that this compound exhibits low antiproliferative activity against cancer cell lines such as HepG2 (liver cancer cells). While the cytotoxic effects were moderate, further exploration into its mechanism could yield insights into potential therapeutic applications in oncology .

Case Study 1: Aldose Reductase Inhibition

A recent study evaluated the aldose reductase inhibitory action of several thiazolidine derivatives, including this compound. The results highlighted that this compound was significantly more effective than the standard drug epalrestat, with a mixed-type inhibition mechanism observed through molecular docking studies .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazolidine derivatives against phytopathogenic fungi. The study reported that certain derivatives exhibited promising fungicidal activity with EC50 values as low as 0.85 µg/mL against Alternaria solani, showcasing the potential agricultural applications of these compounds .

Q & A

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions.
  • Computational guidance : Apply quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, reducing trial-and-error experimentation .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationK₂CO₃, DMF, 70°C, 6h65–72
AmidationEDC, HOBt, RT, 12h58–63

Basic Question: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm backbone connectivity (e.g., δ 4.2–4.5 ppm for –CH₂– groups in thiazolidinone ).
    • HSQC/HMBC : Assign quaternary carbons and verify sulfanylidene tautomerism.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 319.05 for C₉H₁₀N₂O₃S₂) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water + 0.1% TFA).

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antifungal or anticancer activity?

Methodological Answer:
Key SAR insights include:

  • Substituent effects :
    • 4-Oxo group : Critical for hydrogen bonding with biological targets (e.g., fungal CYP51 or cancer cell kinases) .
    • Sulfanylidene moiety : Enhances electrophilicity, improving covalent binding to cysteine residues in enzymes .
  • Derivatization strategies :
    • Introduce electron-withdrawing groups (e.g., –NO₂) at the phenyl ring to boost cytotoxicity (IC₅₀ < 10 μM in leukemia cells) .
    • Replace acetic acid with bulkier substituents (e.g., benzyl) to modulate membrane permeability.

Q. Table 2: Bioactivity of Selected Derivatives

DerivativeTargetIC₅₀ (μM)MechanismReference
5-Benzylidene analogHL-60 leukemia cells8.2Apoptosis via caspase-3 activation
3-Ethyl-thiazolidinoneCandida albicans2.4CYP51 inhibition

Advanced Question: How can computational chemistry predict the bioactivity and metabolic stability of derivatives?

Methodological Answer:

  • Molecular docking : Screen derivatives against fungal CYP51 (PDB: 1EA1) or human topoisomerase II (PDB: 1ZXM) to prioritize synthesis .
  • ADMET prediction : Use tools like SwissADME to estimate logP (<3 for blood-brain barrier penetration) and CYP450 metabolism.
  • MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) for lead optimization .

Advanced Question: How should researchers resolve contradictions in cytotoxicity data across different studies?

Methodological Answer:
Discrepancies may arise from:

Cell line variability : Test derivatives in panels (e.g., NCI-60) to identify lineage-specific effects.

Assay conditions : Standardize protocols (e.g., MTT vs. resazurin assays) and control for ROS interference.

Structural impurities : Verify purity (>98%) via HPLC and characterize tautomeric forms (e.g., sulfanylidene vs. thione) using X-ray crystallography .

Basic Question: What are the documented biological targets and mechanisms of action for this compound?

Methodological Answer:

  • Antifungal activity : Inhibition of ergosterol biosynthesis via CYP51 binding (Ki = 0.8 μM) .
  • Anticancer activity : Induction of mitochondrial apoptosis through Bcl-2/Bax modulation and ROS generation .
  • Anti-inflammatory potential : Suppression of NF-κB signaling in macrophage models (IC₅₀ = 12 μM) .

Advanced Question: What strategies are recommended for scaling up synthesis while maintaining reproducibility?

Methodological Answer:

  • Flow chemistry : Optimize continuous processes for cyclization steps (residence time < 10 min) to reduce batch variability.
  • Quality-by-design (QbD) : Define critical process parameters (CPPs) like pH (6.5–7.5) and mixing efficiency using PAT tools .
  • In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate conversions .

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